Trans-Zeatin-13C,d2 is a deuterated form of trans-zeatin, a naturally occurring cytokinin that plays a critical role in plant growth and development. Cytokinins are a class of plant hormones that regulate various physiological processes, including cell division, shoot and root growth, and leaf senescence. Trans-zeatin was first identified in maize (Zea mays) and has since been recognized for its significant biological activities.
Trans-zeatin is primarily derived from natural sources such as maize kernels, where it was originally isolated. Additionally, various yeast strains have been found capable of synthesizing zeatin, highlighting its presence in diverse organisms. For instance, certain strains of Sporobolomyces roseus and Metschnikowia pulcherrima have shown significant production levels of zeatin in culture .
Trans-zeatin belongs to the group of cytokinins, which are classified as purine derivatives. It has the following chemical structure:
The synthesis of trans-zeatin can be achieved through several methods, primarily focusing on the reaction between trans-4-amino-2-methyl-2-butenol and 6-chloropurine. This reaction typically involves the following steps:
Recent advancements include methods utilizing ionic liquids to enhance the efficiency and yield of trans-zeatin synthesis, addressing issues related to solubility and purification challenges associated with traditional methods .
Trans-zeatin features a purine base structure with a side chain that includes an isoprenoid moiety. The structural representation can be summarized as follows:
The molecular structure can be represented by its InChI key:
Trans-zeatin participates in various chemical reactions typical for cytokinins:
These reactions are fundamental for understanding its metabolic pathways within plants and potential modifications for synthetic applications .
Trans-zeatin functions primarily through binding to specific receptors known as Arabidopsis histidine kinases (AHK). Upon binding:
The binding affinity of trans-zeatin to AHK3 has been quantified with a dissociation constant (K_D) value of approximately 1.3 nM, indicating its potent biological activity .
Trans-zeatin exhibits several notable physical properties:
The compound's chemical stability and reactivity are influenced by its functional groups, making it suitable for various applications in plant biology and biochemistry.
Trans-zeatin has extensive applications in scientific research and agriculture:
The biosynthesis of trans-zeatin (tZ) in plants relies critically on cytochrome P450 monooxygenases of the CYP735A family. These enzymes catalyze the hydroxylation of the isopentenyl side chain of iP-type (isopentenyladenine) cytokinin precursors, converting iP ribotides (iPRPs) into trans-zeatin ribotides (tZRPs). This reaction introduces a hydroxyl group specifically in the trans configuration at the terminal carbon of the side chain [1] [2]. The CYP735A enzymes are localized to the endoplasmic reticulum and exhibit distinct expression patterns:
Table 1: Functional Characteristics of CYP735A Enzymes in Model Plants
Species | Gene | Tissue Specificity | Primary Substrate | Nitrogen Regulation |
---|---|---|---|---|
Arabidopsis thaliana | CYP735A1 | Roots | iP ribotides | Nitrate-dependent |
Arabidopsis thaliana | CYP735A2 | Roots | iP ribotides | Nitrate-dependent |
Oryza sativa (Rice) | CYP735A3 | Roots/Shoots | iP ribotides | Glutamine/Nitrate |
Oryza sativa (Rice) | CYP735A4 | Roots/Shoots | iP ribotides | Glutamine/Nitrate |
Loss-of-function mutants (cyp735a3 cyp735a4 in rice) exhibit severe growth retardation due to reduced tZ-type cytokinin pools, confirming their non-redundant role in tZ biosynthesis [2].
The synthesis of isotopically labeled trans-zeatin (trans-zeatin-13C,d2) exploits the de novo cytokinin pathway by incorporating stable isotope-tagged precursors. Key mechanisms include:
This labeling strategy circumvents interference from endogenous cytokinin pools, allowing quantitative assessment of tZ turnover and compartmentalization in plants [7].
Yeasts serve as efficient heterologous platforms for producing isotopically labeled trans-zeatin due to their inherent capacity for cytokinin synthesis and genetic tractability:
Table 2: Microbial Production Efficiency of Labeled trans-Zeatin
Microbial System | Production Yield (ng/g dry weight) | Labeling Strategy | Key Pathways Utilized |
---|---|---|---|
Sporobolomyces roseus (Wild-type) | 8,850 | 13C-glucose | De novo purine + Mevalonate |
Taphrina sp. (Wild-type) | 5,166 | D2O | De novo purine + Mevalonate |
Saccharomyces cerevisiae (Engineered) | 2,200* | 13C-glucose/D2O | Heterologous IPT+CYP735A |
*Estimated yield based on phytohormone production literature [3] [6].
While tRNA degradation traditionally contributes to cis-zeatin (cZ) pools, some fungi utilize tRNA-independent routes for trans-zeatin production:
These pathways enable high-yield trans-zeatin-13C,d2 production in microbial systems, avoiding the kinetic limitations of plant-based synthesis.
Table 3: Technical Specifications of trans-Zeatin-13C,d2
Parameter | Specification | Analytical Method |
---|---|---|
Chemical Name | (E)-4,4-dideuterio-2-methyl-4-(7H-purin-6-ylamino)(2-13C)but-2-en-1-ol | IUPAC Nomenclature |
CAS Number | 1287206-71-6 | Registry Database |
Molecular Formula | C⁹CH₁₁D₂N₅O | High-Resolution Mass Spectrometry |
Molecular Weight | 222.248 g/mol | Calculated from Formula |
Isotopic Enrichment | 13C (≥99%), D (≥98%) | Isotope Ratio Mass Spectrometry |
Storage Conditions | -20°C (solid) | Stability Studies |
Primary Applications | - Metabolic flux tracing - Quantitative MS internal standard - Transport studies | Scientific Literature |
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